Amisulpride N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747025 | |
| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71676-01-2 | |
| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Amisulpride As a Reference Compound in Pharmaceutical Research
Amisulpride (B195569) is a substituted benzamide (B126) that functions as an atypical antipsychotic agent. google.com It is recognized for its high selectivity as a dopamine (B1211576) D2 and D3 receptor antagonist. nih.govsigmaaldrich.com In pharmaceutical research and quality control, Amisulpride serves as a well-characterized reference compound. It is listed as a pharmaceutical primary standard by both the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP), used for system suitability and other analytical tests. sigmaaldrich.comsigmaaldrich.com Its established chemical and pharmacological profile makes it a crucial benchmark for the development and analysis of related compounds and the identification of its impurities. ontosight.ailgcstandards.com
Chemical Synthesis and Derivatization Methodologies for Amisulpride N Oxide
Amisulpride (B195569) N-Oxide is a known metabolite and degradation product of the atypical antipsychotic drug Amisulpride. sapphire-usa.comnih.gov Its synthesis and derivatization are of significant interest for analytical and metabolic studies. This section details the chemical methodologies pertinent to Amisulpride N-Oxide.
Identification of Amisulpride N Oxide As a Key Impurity and Transformation Product in Pharmaceutical Formulations and Environmental Samples
Amisulpride (B195569) N-Oxide is recognized as a principal impurity and degradation product of Amisulpride. cphi-online.comcymitquimica.com It is officially listed as "Amisulpride EP Impurity F" in the European Pharmacopoeia. synzeal.comtheclinivex.com The formation of Amisulpride N-Oxide occurs through various degradation pathways, including photodegradation and oxidation via ozonation. glpbio.commedchemexpress.com
Its significance extends to environmental science, where it has been identified as a persistent transformation product in aquatic environments. mdpi.com Studies have detected this compound in municipal wastewater treatment plant effluents, surface water, and even groundwater. researchgate.netnih.govnih.gov Research indicates that while the parent compound Amisulpride can be oxidized during advanced wastewater treatment processes like ozonation, the resulting this compound is often more resistant to biodegradation. researchgate.netacs.org Its stability and persistence have led to its detection in river systems, sometimes even when the parent Amisulpride is absent, suggesting that such transformation products can be more stable than the original compound in the environment. nih.govird.fr
Rationale for Comprehensive Academic Investigation of Amisulpride N Oxide
The widespread presence of Amisulpride (B195569) N-Oxide as both a pharmaceutical impurity and a persistent environmental contaminant necessitates a thorough scientific investigation. Its formation during drug degradation can impact the quality and stability of pharmaceutical formulations. synzeal.comturkjps.org Furthermore, its high biological persistence and incomplete removal during wastewater treatment mean it can accumulate in aquatic ecosystems. mdpi.comresearchgate.net Understanding the mechanisms of its formation, its fate in the environment, and its chemical properties is crucial for developing effective water treatment strategies and ensuring pharmaceutical product integrity. nih.govacs.org The stability of Amisulpride N-Oxide has led researchers to suggest it could serve as a reliable indicator for advanced wastewater treatment processes like ozonation. researchgate.net
Detailed Research Findings
Chemical and Physical Properties of this compound
This compound is the N-oxidized derivative of Amisulpride. Its key chemical identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-Amino-N-[[(2RS)-1-ethyl-1-oxidopyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | synzeal.com |
| Synonyms | Amisulpride EP Impurity F, this compound | cymitquimica.comsynzeal.compharmaffiliates.com |
| CAS Number | 71676-01-2 | glpbio.compharmaffiliates.comscbt.com |
| Molecular Formula | C₁₇H₂₇N₃O₅S | cymitquimica.comtheclinivex.comscbt.com |
| Molecular Weight | 385.48 g/mol | cymitquimica.comtheclinivex.comscbt.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
Detection in Environmental and Laboratory Samples
This compound has been identified in various matrices through advanced analytical techniques. The following table summarizes key findings from scientific literature.
| Sample Matrix | Finding | Analytical Method(s) | Source(s) |
| Municipal Wastewater | Identified as a transformation product after ozonation. | Not specified | researchgate.netnih.gov |
| Wastewater Effluent | Detected via passive sampling, even when parent compound was not. | High-Resolution Mass Spectrometry (HRMS) | ird.fr |
| Wastewater | Formed during oxidation with performic acid. | High-Resolution Mass Spectrometry (HRMS) | acs.org |
| River Water | Detected and shown to be stable along a river stretch. | Passive Sampling, LC-MS | nih.gov |
| Groundwater | Detected alongside the parent compound, indicating persistence. | Not specified | researchgate.netnih.gov |
| Laboratory Studies | Identified as a photodegradation product. | UHPLC-DAD/ESI-Q-TOF-MS | glpbio.com |
| Laboratory Studies | Formed during photocatalytic degradation of Amisulpride. | Liquid Chromatography–Mass Spectrometry (LC–MS) | mdpi.com |
Metabolic Studies of Amisulpride N Oxide in Vitro and Preclinical Models
Enzymatic Pathways of N-Oxidation in Drug Metabolism
N-oxidation is a common phase I metabolic reaction for xenobiotics containing nitrogen atoms. This process is primarily catalyzed by two major enzyme superfamilies located in the endoplasmic reticulum of the liver and other tissues: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) enzymes. mdpi.comnih.gov
Flavin-containing monooxygenases are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in various drugs and xenobiotics. nih.gov Unlike CYPs, FMOs are generally not inducible by xenobiotics. nih.gov The N-oxidation of several other antipsychotic drugs, such as clozapine (B1669256) and olanzapine (B1677200), is known to be mediated, at least in part, by FMOs, particularly the FMO3 isoform which is predominant in the adult human liver. ru.nlresearchgate.net While FMOs are a logical candidate for the formation of Amisulpride (B195569) N-Oxide due to their substrate preferences, specific studies confirming their direct role in amisulpride metabolism are lacking. The general observation that amisulpride metabolism is minimal suggests that it is a poor substrate for FMOs. medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz
The Cytochrome P450 superfamily represents the most significant enzyme system involved in the phase I metabolism of a vast array of drugs. mdpi.com While CYPs can catalyze N-oxidation reactions, their involvement in the metabolism of amisulpride appears to be minor. drugbank.comresearchgate.net Multiple in vitro and in vivo studies have concluded that CYP-catalyzed metabolism is not a significant pathway for amisulpride elimination. drugbank.commedsafe.govt.nzsantaclaracounty.gov For instance, the metabolism of clozapine to clozapine N-oxide involves CYP3A4 and CYP1A2. researchgate.net However, for amisulpride, drug interaction studies and in vitro experiments have largely ruled out a clinically relevant role for major CYP isoforms. medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz This suggests that the formation of Amisulpride N-Oxide via CYP pathways is likely a very minor route. santaclaracounty.gov
Table 1: Comparison of Major N-Oxidation Enzyme Systems
| Feature | Flavin-Containing Monooxygenases (FMOs) | Cytochrome P450 (CYP) Enzymes |
| Primary Function | Monooxygenation of soft nucleophiles (N, S) nih.gov | Monooxygenation of a wide variety of substrates mdpi.com |
| Cofactor | NADPH nih.gov | NADPH mdpi.com |
| Inducibility | Generally not inducible by xenobiotics nih.gov | Inducible by many drugs and xenobiotics mdpi.com |
| Key Isoforms | FMO1, FMO2, FMO3 (liver) nih.gov | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, etc. mdpi.com |
| Relevance to Antipsychotics | Involved in N-oxidation of clozapine, olanzapine ru.nlresearchgate.net | Involved in metabolism of most antipsychotics (e.g., clozapine, risperidone, olanzapine) researchgate.net |
Amisulpride is a racemic mixture of R(+) and S(-) enantiomers, with studies indicating that the S(-) isomer possesses more potent antidepressant effects, highlighting stereoselectivity in its pharmacological action. However, there is currently no specific research available that details the stereoselective aspects of Amisulpride N-oxidation. It is unknown whether one enantiomer is preferentially metabolized to its N-oxide form over the other.
In Vitro Metabolism Studies Using Biological Systems
To investigate the metabolic pathways of drugs, researchers utilize various in vitro systems derived from liver tissue, which is the primary site of drug metabolism. These systems contain the necessary enzymes to simulate in vivo metabolic processes.
Liver microsomes are vesicles formed from the endoplasmic reticulum during tissue homogenization and are rich in phase I enzymes, including CYPs and FMOs. mdpi.combioivt.com The S9 fraction is a supernatant from a low-speed centrifugation of a liver homogenate and contains both the microsomal fraction and the cytosolic fraction, which includes various phase II enzymes. bioivt.comnih.gov These systems are standard tools for predicting metabolic pathways. However, multiple studies using human liver microsomes have consistently shown no significant metabolism of amisulpride. medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz This lack of significant turnover in microsomal incubations provides strong evidence that amisulpride is a poor substrate for the major phase I enzymes, which in turn explains the low in vivo formation of metabolites like this compound.
Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment, allowing for the study of both phase I and phase II metabolism. nih.gov Similar to the findings with liver microsomes, studies conducted with cryopreserved human hepatocytes have also failed to show significant metabolism of amisulpride. medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz While isolated rat hepatocytes have been shown to produce N-oxide metabolites for other drugs like lamotrigine, the data for amisulpride indicates that even in this comprehensive in vitro system, its biotransformation is exceptionally low. researchgate.net
Table 2: Summary of Findings from In Vitro Metabolism Studies of Amisulpride
| In Vitro System | Key Enzymes Present | Findings Regarding Amisulpride Metabolism | Citation |
| Human Liver Microsomes | Phase I enzymes (CYPs, FMOs) | No evidence of significant metabolism | medsafe.govt.nzmedsinfo.com.au |
| Human Liver S9 Fraction | Phase I and Phase II enzymes | Implied low metabolism based on microsomal and hepatocyte data | bioivt.comnih.gov |
| Cryopreserved Human Hepatocytes | Full complement of Phase I and II enzymes | No evidence of significant metabolism | medsafe.govt.nzmedsinfo.com.aumedsafe.govt.nz |
Recombinant Enzyme Systems
The metabolism of amisulpride, including the formation of its N-oxide metabolite, does not primarily involve cytochrome P450 (CYP) enzymes. drugbank.com This suggests that other enzymatic pathways are responsible for its biotransformation. While specific studies focusing solely on this compound in recombinant enzyme systems are not extensively detailed in the provided results, the parent drug's minimal interaction with CYP enzymes is a significant finding. drugbank.comuni-heidelberg.de This characteristic implies a lower potential for drug-drug interactions mediated by the CYP system, a common concern with many psychotropic medications. uni-heidelberg.de
Further research utilizing recombinant non-CYP enzyme systems would be beneficial to precisely identify the enzymes responsible for both the formation and potential further metabolism of this compound.
Microbial Biotransformation for N-Oxide Production
Microbial systems offer a valuable tool for studying and producing drug metabolites. N-oxidation is recognized as a significant microbial biotransformation pathway for tertiary amines. researchgate.net Studies have shown that microbial communities, such as those found in activated sludge, can facilitate the formation of N-oxide transformation products. researchgate.netresearchgate.net However, these N-oxides, including this compound, often exhibit high biological persistence and are not significantly removed through biodegradation in these systems. researchgate.net
The stability of N-oxides in microbial environments is a key observation. researchgate.net While microbial systems can generate these metabolites, their subsequent breakdown is limited. This persistence has been noted in environmental studies, where N-oxides of pharmaceuticals are found to be stable in surface water. researchgate.net This characteristic can be harnessed for the controlled production of this compound for research purposes, using microbial cultures as bioreactors.
Preclinical Pharmacokinetic Considerations for N-Oxide Metabolites
Assessment of Formation and Elimination in Animal Models (e.g., Rodents)
Preclinical studies in animal models, particularly rodents, are fundamental to understanding the pharmacokinetics of drug metabolites. Following oral administration of amisulpride to rats, the parent drug is absorbed and its plasma concentration can be effectively measured. nih.govresearchgate.net While amisulpride itself undergoes minimal metabolism, its metabolites, including the N-oxide, are formed. drugbank.comuni-heidelberg.de
In rats, amisulpride has been shown to preferentially block presynaptic dopamine (B1211576) autoreceptors at lower doses, while higher doses affect postsynaptic receptors. researchgate.netnih.gov The elimination of amisulpride and its metabolites occurs primarily through the kidneys. uni-heidelberg.de Studies investigating the renal clearance of sultopride, a related compound, in rats have shown that its elimination can be competitively inhibited by other organic cations, a mechanism that may also be relevant for amisulpride and its metabolites. uni-heidelberg.deuni-heidelberg.de
Table 1: Pharmacokinetic Parameters of Amisulpride in Rats Following a Single Oral Dose
| Parameter | Value | Reference |
|---|---|---|
| Dose | 10 mg/kg | nih.gov |
| Analytical Method | LC-MS/MS | nih.govresearchgate.net |
| Key Finding | Method suitable for characterizing plasma concentration over time. | nih.govresearchgate.net |
Species Differences in N-Oxide Metabolism
While direct comparative studies on this compound metabolism across different preclinical species are not extensively detailed in the provided results, the general pharmacokinetic profile of amisulpride shows variability that can infer differences in metabolism. For instance, pharmacokinetic studies in East Asian populations have shown differences in the plasma concentrations of some antipsychotics compared to Western populations, highlighting the influence of ethnicity on drug metabolism and disposition. nih.gov
The metabolism of clozapine, another atypical antipsychotic, to its N-oxide metabolite is well-documented, with species and even inter-individual differences in the extent of this transformation. nih.govsrce.hr Given that N-oxidation is a common metabolic pathway, it is plausible that species-dependent variations exist for this compound formation and elimination, influenced by the activity of the specific enzymes involved in each species.
Interconversion of N-Oxide and Parent Drug (Reductive Metabolism)
The reversible metabolism, or interconversion, between a parent drug and its N-oxide metabolite is a known phenomenon for some compounds. srce.hr For this compound, there is evidence of a slight reverse reaction back to the parent compound, amisulpride. researchgate.net This reductive metabolism has been observed in lab-scale biodegradation experiments. researchgate.net
This interconversion is a critical consideration in pharmacokinetic studies, as the N-oxide can act as a reservoir for the parent drug, potentially prolonging its pharmacological effect. The stability of N-oxides can be influenced by the experimental conditions, as seen with the N-oxide metabolites of amitriptyline (B1667244) and clozapine, which can revert to the parent compound under certain sample handling conditions. researchgate.net
Mass Balance Studies in Preclinical Models
Mass balance studies are crucial for accounting for the complete disposition of a drug and its metabolites. Following intravenous administration of amisulpride, a significant portion of the dose is recovered in urine and feces. fda.gov In a mass balance study, while metabolites were not detectable in plasma, four metabolites were identified in urine and feces. fda.gov
Table 2: Excretion of Amisulpride and its Metabolites in a Preclinical Mass Balance Study
| Excretion Route | Total Recovery (% of Dose) | Metabolite Recovery (% of Dose) | Timeframe | Reference |
|---|---|---|---|---|
| Urine | 74% | 15% | 48 hours | fda.gov |
| Feces | 23% | 6.1% | 48 hours | fda.gov |
| Total | 97% | 21.1% | 144 hours | fda.gov |
Investigation of Potential Biological Activity of Amisulpride N Oxide Preclinical in Vitro/in Vivo Models
Receptor Binding Affinity Studies (In Vitro)
Specific in vitro receptor binding affinity studies for Amisulpride (B195569) N-Oxide are not well-characterized in published research. The parent compound, Amisulpride, is known to be a highly selective antagonist with a strong affinity for dopamine (B1211576) D2 and D3 receptors, and virtually no affinity for adrenergic, histaminergic, serotonergic, or cholinergic receptors. nih.govuni-heidelberg.degu.se
Patents covering N-oxide containing pharmaceutical compounds suggest that these derivatives can be designed to retain therapeutic activity, which may be mediated by receptors. google.com The primary goal of creating an N-oxide version of a drug is often to alter its pharmacokinetic properties or reduce specific off-target effects, such as hERG channel activity, rather than fundamentally changing its primary receptor binding profile. google.com However, without direct experimental data for Amisulpride N-Oxide, its precise affinity for dopamine receptors or other potential targets remains undetermined.
Enzyme Modulation or Inhibition Assays (In Vitro)
There is a lack of specific in vitro assays detailing the enzyme modulation or inhibition profile of this compound. For context, in vitro studies using human liver microsomes showed no significant evidence of metabolism of the parent compound, Amisulpride, through the cytochrome P450 enzyme system, indicating a low likelihood of interactions related to P450 inhibition or induction. medsafe.govt.nzmedsafe.govt.nz
A key rationale for developing N-oxide derivatives of tertiary amine-containing drugs is to reduce their potential for inhibiting the hERG (human Ether-à-go-go-Related Gene) channel, which is crucial for cardiac repolarization. google.com A patent on this subject indicates that N-oxide drug compounds are expected to have substantially lower hERG channel inhibiting activity—often at least tenfold lower—than their non-N-oxide counterparts. google.com This suggests that this compound would likely be a weaker hERG channel inhibitor than Amisulpride, though specific IC50 values from in vitro assays are not available in the reviewed literature.
Cellular Assays for Pharmacological Activity (In Vitro)
Direct cellular assay data demonstrating the pharmacological activity of this compound is not readily found in scientific publications. The biological activity of N-oxide compounds can be evaluated through various cell-based assays to predict their therapeutic utility. google.com
Studies on the parent compound, Amisulpride, have utilized cellular assays to explore its effects. For example, in studies using synovial fibroblasts from a mouse model of arthritis, Amisulpride was shown to reduce the secretion of inflammatory chemokines like CCL5 and CCL20. nih.gov Additionally, in neuronal-like cell lines, Amisulpride has been observed to modulate the expression of genes related to various signaling pathways. researchgate.net While these findings are for the parent drug, they illustrate the types of cellular assays that could be employed to characterize the activity of this compound. A study noted the stability of Amisulpride-N-oxide in lab-scale water/sediment tests but did not assess its pharmacological activity in cellular models. researchgate.net
Assessment of Molecular and Cellular Pathway Modulation in Preclinical Models
Specific preclinical studies assessing the modulation of molecular and cellular pathways by this compound have not been identified. Research into its parent compound, Amisulpride, has revealed effects on several key pathways.
In preclinical rat models, Amisulpride has been shown to attenuate cognitive deficits by modulating the hippocampal Wnt/GSK-3β/β-catenin signaling pathway. researchgate.net Other research using neuronal-like cells indicated that Amisulpride treatment affected the expression of genes within the Hippo signaling pathway. researchgate.net Furthermore, studies repurposing Amisulpride for arthritis identified novel potential molecular targets, including Ascc3 and Sec62, and found that the drug alters pathways related to cell adhesion. biorxiv.orgcloudfront.net
While these findings highlight the pathways affected by the parent drug, it remains to be determined whether this compound has similar or distinct effects on these or other cellular signaling cascades.
Table of Potential Activities of N-Oxide Compounds (General)
Computational and Theoretical Investigations of Amisulpride N Oxide
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Exploration
Molecular modeling and docking are indispensable computational techniques for exploring the structure-activity relationships (SAR) of drug molecules and their metabolites. mdpi.com These methods predict how a ligand, such as Amisulpride (B195569) N-Oxide, will bind to a macromolecular target, typically a protein receptor, and estimate the strength of this interaction. For amisulpride, the primary targets are the dopamine (B1211576) D2 and D3 receptors. The conversion to its N-oxide metabolite introduces a polar N-oxide group, which can fundamentally alter its binding affinity and selectivity.
Docking studies can simulate the placement of both amisulpride and Amisulpride N-Oxide into the binding pockets of dopamine receptors. tjnpr.org The introduction of the oxygen atom and the formal positive charge on the nitrogen in the N-oxide derivative increases polarity and the potential for forming different types of interactions, such as hydrogen bonds, while potentially introducing steric hindrance or unfavorable electrostatic interactions. nanochemres.org SAR analysis helps to anticipate the functional consequences of such metabolic transformations. mdpi.com For instance, if key hydrophobic interactions are crucial for the parent drug's binding, the increased polarity of the N-oxide could weaken this affinity. Conversely, if the binding site has available hydrogen bond donors or acceptors, the N-oxide might form new, stabilizing interactions.
Table 1: Illustrative Comparison of Docking Parameters for Amisulpride and this compound
| Parameter | Amisulpride | This compound | Rationale for Predicted Change |
|---|---|---|---|
| Binding Energy (kcal/mol) | Lower (more favorable) | Higher (less favorable) | The increased polarity and altered shape of the N-oxide may disrupt optimal binding interactions established by the parent compound. |
| Key Interactions | Hydrophobic interactions, potential H-bonds | Altered H-bonds, potential electrostatic repulsion | The N-oxide group introduces a polar moiety capable of forming new hydrogen bonds but may also clash with nonpolar residues or create repulsive forces. nanochemres.org |
| Receptor Conformation | Induces specific active conformation | May induce a different or less stable conformation | Changes in ligand binding can alter the conformational state of the receptor, affecting downstream signaling. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. rsdjournal.org These methods provide quantitative data on a molecule's electronic structure, which governs its reactivity, stability, and intermolecular interactions. aps.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), and the molecular electrostatic potential (MEP).
The N-oxidation of amisulpride significantly modifies its electronic landscape. The electronegative oxygen atom withdraws electron density, stabilizing the molecule and affecting its ability to participate in chemical reactions. A lower EHOMO for this compound would indicate a reduced tendency to donate electrons compared to the parent drug. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap generally implies lower reactivity. arxiv.org The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying sites of potential electrophilic and nucleophilic attack and non-covalent interactions. acs.org
Table 2: Predicted Comparison of Quantum Chemical Parameters
| Parameter | Amisulpride | This compound | Implication of Change |
|---|---|---|---|
| EHOMO | Higher | Lower | Reduced electron-donating capability; lower susceptibility to oxidation. |
| ELUMO | Higher | Lower | Increased electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Smaller | Larger | Increased kinetic stability and lower chemical reactivity. arxiv.org |
| Dipole Moment | Moderate | Higher | Increased polarity and potential for stronger dipole-dipole interactions. |
| Molecular Electrostatic Potential | Negative potential around amine N and carbonyl O | Strong negative potential on N-oxide O; altered distribution | The N-oxide oxygen becomes a primary site for hydrogen bonding. acs.org |
Prediction of N-Oxidation Sites and Metabolic Pathways
Computational tools play a crucial role in predicting the metabolic fate of xenobiotics. For amine-containing drugs like amisulpride, metabolism often involves N-dealkylation and N-oxidation. researchgate.net Pathway prediction systems utilize rule-based algorithms derived from extensive databases of known metabolic reactions to forecast plausible metabolites. univr.it
Amisulpride contains a tertiary amine within its pyrrolidine (B122466) ring, making it a substrate for N-oxidation, a reaction often catalyzed by flavin-containing monooxygenases (FMOs). researchgate.net Computational models can identify this tertiary amine as a primary site for metabolic attack. In addition to N-oxidation, these predictive systems can also suggest other potential biotransformations, such as N-dealkylation of the ethyl group, hydroxylation of the aromatic ring, or conjugation reactions. This allows for a comprehensive, in silico profiling of potential metabolites that can guide experimental analytical studies. univr.it Reduced plasma levels of clozapine (B1669256) N-oxide, a metabolite of another antipsychotic, have been explored as a potential biomarker for treatment response, highlighting the importance of understanding these pathways. mdpi.com
Table 3: Computationally Predicted Metabolic Reactions for Amisulpride
| Reaction Type | Resulting Metabolite | Common Enzyme Family | Likelihood |
|---|---|---|---|
| N-Oxidation | This compound | Flavin-containing Monooxygenases (FMO) | High |
| N-De-ethylation | N-desethyl-amisulpride | Cytochrome P450 (CYP) | Moderate |
| Aromatic Hydroxylation | Hydroxy-amisulpride | Cytochrome P450 (CYP) | Low |
| Sulfoxidation | Amisulpride Sulfoxide | Cytochrome P450 (CYP) | Moderate |
Computational Prediction of Stability and Degradation Pathways
Understanding the stability and degradation of a drug metabolite is essential for assessing its persistence and potential environmental impact. Computational methods can predict a molecule's susceptibility to various degradation mechanisms, including hydrolysis, oxidation, and photodegradation. mdpi.comresearchgate.net
Studies have shown that this compound is stable during lab-scale aerobic biodegradation experiments. researchgate.netrsc.org However, it exhibits poor photostability. rsc.org Specifically, this compound was found to be significantly less resistant to degradation under xenon lamp irradiation compared to other N-oxide compounds, indicating that its photoreactivity is dependent on the parent compound's structure. rsc.org Computational models can help elucidate these degradation pathways by identifying the most labile bonds and reactive sites in the molecule under simulated environmental conditions. mdpi.com Such predictions are valuable for designing and interpreting forced degradation studies, which are a regulatory requirement for assessing the inherent stability of pharmaceutical compounds. researchgate.netnih.gov
Table 4: Reported Stability of this compound Under Various Conditions
| Condition | Stability | Finding | Reference |
|---|---|---|---|
| Aerobic Biodegradation | Stable | No significant removal was observed in bench-scale experiments with activated sludge. | researchgate.net |
| Solar Photolysis | Unstable | Found to have poor photostability and was much less recalcitrant than other N-oxides under xenon lamp irradiation. | rsc.org |
| Ozonation | Stable | N-oxides of amisulpride showed no significant removal in bench-scale biodegradation experiments after ozonation of the parent compound. | researchgate.net |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. mdpi.comfrontiersin.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of molecules and then using statistical methods to create a predictive equation. mdpi.comresearchgate.net
A QSAR/QSPR model for amisulpride and its analogues, including this compound, could be developed to predict various endpoints. For instance, a QSAR model could predict receptor binding affinity, while a QSPR model could predict properties like solubility, lipophilicity (LogP), or metabolic stability. plos.orgpageplace.de
The formation of this compound leads to significant changes in its molecular descriptors. For example, descriptors related to polarity (e.g., polar surface area) will increase, while lipophilicity descriptors (e.g., XLogP3) will decrease. nih.gov These changes can be quantified and used within a QSAR/QSPR framework to predict the altered behavior of the metabolite compared to the parent drug without the need for extensive new experiments. The robustness of these models allows for the screening of virtual compounds and the prioritization of experimental studies. researchgate.net
Table 5: Hypothetical Impact of N-Oxidation on Key Molecular Descriptors for QSAR/QSPR
| Descriptor Class | Example Descriptor | Change from Amisulpride to this compound | Predicted Impact |
|---|---|---|---|
| Electronic | Dipole Moment | Increase | Affects polarity-driven interactions and solubility. |
| Topological | Polar Surface Area (PSA) | Increase | Predicts lower blood-brain barrier penetration and higher aqueous solubility. |
| Physicochemical | LogP (Lipophilicity) | Decrease | Reduced ability to cross cell membranes; altered distribution. nih.gov |
| Constitutional | Molecular Weight | Increase (+16 Da) | Minor impact on most models but is a fundamental property. nih.gov |
Conclusion and Future Research Perspectives
Summary of Current Research Gaps Regarding Amisulpride (B195569) N-Oxide
Despite its identification as a significant and stable metabolite, knowledge concerning Amisulpride N-Oxide is largely confined to its environmental presence, leaving considerable gaps in its pharmacological and toxicological profile.
In Vivo Metabolism and Pharmacokinetics: The primary research gap is the lack of comprehensive data on the in vivo fate of this compound in humans. While it is a known degradation product in the environment, formed through processes like ozonation and photodegradation, its formation, distribution, and elimination within the body are not well-documented. glpbio.com Studies on the parent drug, amisulpride, indicate limited metabolism, but the specific role and kinetics of the N-oxide metabolite remain largely uncharacterized. mdpi.com
Pharmacological Activity: The pharmacological activity, or lack thereof, of this compound is another critical unknown. N-oxide metabolites can sometimes possess similar or greater activity than the parent drug or may be unstable and revert to the parent compound. hyphadiscovery.com Whether this compound contributes to the therapeutic effect or potential side effects of amisulpride treatment is currently undetermined.
Bioanalytical Challenges: The inherent instability of some N-oxide metabolites during sample collection and analysis can lead to their conversion back to the parent drug. hyphadiscovery.comresearchgate.net This presents a significant bioanalytical challenge, potentially leading to an underestimation of the N-oxide and an overestimation of the parent compound. Specific research into the stability of this compound in biological matrices is needed to ensure accurate quantification in pharmacokinetic and toxicological studies.
Emerging Methodologies for Comprehensive N-Oxide Characterization
The accurate identification and quantification of N-oxides like this compound from complex matrices require sophisticated analytical techniques. Recent advancements have significantly improved the ability to characterize these compounds definitively.
The primary emerging methodology is the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) , particularly tandem mass spectrometry (MS/MS). mdpi.com
LC-MS/MS Approaches: Techniques such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) are central to modern metabolite characterization. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of low-concentration metabolites in complex samples like plasma or wastewater. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms like Quadrupole Time-of-Flight (Q-ToF) allows for precise mass measurements. mdpi.com This capability enables the confident determination of the elemental composition of a metabolite, confirming the addition of an oxygen atom to the parent drug to form the N-oxide. mdpi.comnih.gov
Structurally Dependent Dissociation Pathways: A key innovation in MS/MS-based characterization is the analysis of fragmentation patterns. N-oxides often exhibit diagnostic fragmentation, such as the neutral loss of a hydroxylamine (B1172632) group, during collision-induced dissociation (CID). researchgate.net Identifying these characteristic product ions allows for the unambiguous identification of the N-oxide and can even help localize the site of oxidation on the molecule.
Isotope Labeling: For comprehensive metabolic profiling, stable-isotope labeling can be employed. nih.gov By administering an isotopically labeled parent drug (e.g., with deuterium), metabolites can be readily identified by searching for their characteristic mass shifts in the resulting mass spectra, providing robust evidence for their formation. nih.gov
These advanced methodologies are crucial for overcoming the analytical challenges associated with N-oxides, providing a deeper understanding of their structure, formation, and fate in both biological and environmental systems.
| Analytical Technique | Application in N-Oxide Characterization | Key Advantages |
| LC-MS/MS | Separation and sensitive detection of metabolites in complex mixtures. researchgate.net | High sensitivity and selectivity; suitable for quantitative analysis. nih.gov |
| HRMS (e.g., Q-ToF) | Accurate mass measurement to determine elemental composition. mdpi.com | Unambiguous confirmation of molecular formula. nih.gov |
| Collision-Induced Dissociation (CID) | Fragmentation of ions to produce characteristic product ions. researchgate.net | Structural elucidation and identification of diagnostic fragmentation pathways. |
| Stable Isotope Labeling | Tracing the metabolic fate of a drug. nih.gov | Robust identification of all drug-related metabolites. |
Broader Implications for Pharmaceutical Development and Environmental Science
The study of this compound and other N-oxides has significant implications that extend beyond this single compound, influencing both how drugs are developed and how their environmental impact is assessed.
Implications for Pharmaceutical Development: The formation of N-oxide metabolites is a critical consideration in drug discovery and development. nih.govacs.orgresearchgate.net The N-oxide functional group is highly polar and can significantly alter a molecule's properties, such as increasing water solubility and decreasing membrane permeability. nih.govacs.org This can be intentionally exploited in prodrug design to improve a drug's pharmacokinetic profile. nih.gov
Conversely, unintended N-oxidation can lead to the formation of metabolites with altered efficacy or toxicity. hyphadiscovery.com Therefore, a thorough understanding and characterization of potential N-oxide metabolites are essential for comprehensive safety and efficacy assessments of new drug candidates. The potential for N-oxides to revert to the parent drug in vivo can also complicate pharmacokinetic modeling and dose-response relationships. hyphadiscovery.com
Implications for Environmental Science: The case of this compound underscores a growing environmental issue: the persistence of pharmaceutical transformation products in the environment. rsc.org Many pharmaceuticals are not completely removed by conventional wastewater treatment plants (WWTPs), leading to their release into aquatic ecosystems. mdpi.com
Transformation products like this compound can be formed during advanced treatment processes like ozonation and may be more persistent and resistant to biodegradation than the parent compound. nih.govresearchgate.net Studies have shown that this compound is biologically persistent and can be detected in surface water and even groundwater. nih.govresearchgate.net This raises concerns about the long-term exposure of aquatic ecosystems to these "pseudo-persistent" contaminants. rsc.org Consequently, the high stability of compounds like this compound has led to the proposal of using them as chemical indicators to track the presence of treated wastewater in natural water sources. nih.gov
Q & A
Q. How should meta-analyses be structured to evaluate the clinical significance of this compound’s therapeutic effects?
- Methodological Answer : Aggregate data from RCTs using standardized endpoints (e.g., PANSS scores for schizophrenia). Calculate pooled odds ratios (ORs) with 95% confidence intervals and assess heterogeneity via I² statistics. Include funnel plots to detect publication bias and subgroup analyses for dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
